molecular formula C12H10N2O3 B12089780 Methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate

Methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate

Cat. No.: B12089780
M. Wt: 230.22 g/mol
InChI Key: KEAKKNAVAKWWLI-UHFFFAOYSA-N
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Description

Methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate typically involves the reaction of 3-cyano-3-methyl-2-oxoindoline with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of the indoline ring.

    Reduction: Reduced forms of the cyano and carbonyl groups.

    Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

Methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may exert its effects by modulating these pathways, leading to changes in cellular functions such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

  • Methyl 2-oxoindole-6-carboxylate
  • Methyl 3-cyano-2-oxoindoline-6-carboxylate
  • Methyl 3-methyl-2-oxoindoline-6-carboxylate

Comparison: Methyl 3-cyano-3-methyl-2-oxoindoline-6-carboxylate is unique due to the presence of both cyano and methyl groups on the indoline ring. This structural feature may confer distinct chemical and biological properties compared to other similar compounds. For example, the cyano group can enhance the compound’s reactivity in nucleophilic substitution reactions, while the methyl group may influence its lipophilicity and biological activity.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

methyl 3-cyano-3-methyl-2-oxo-1H-indole-6-carboxylate

InChI

InChI=1S/C12H10N2O3/c1-12(6-13)8-4-3-7(10(15)17-2)5-9(8)14-11(12)16/h3-5H,1-2H3,(H,14,16)

InChI Key

KEAKKNAVAKWWLI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)OC)NC1=O)C#N

Origin of Product

United States

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